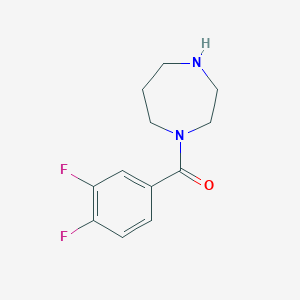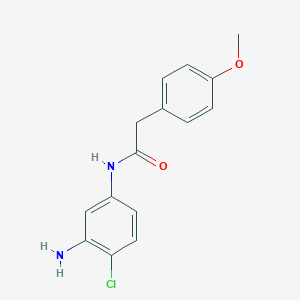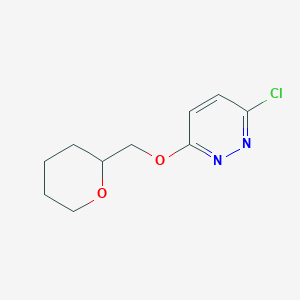![molecular formula C10H11N3O2 B3072221 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1016691-89-6](/img/structure/B3072221.png)
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
The compound “5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine” is a derivative of the 1,3,4-oxadiazole class . 1,3,4-Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been found to possess a wide variety of biological activities, particularly for cancer treatment .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves multistep reactions . For instance, a series of novel triazole-pyrimidine-based compounds, which are similar to the requested compound, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been studied using techniques such as single crystal X-ray diffraction . The structure of these compounds often includes a benzene ring and a pyrimidine ring .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have been found to undergo various chemical reactions, making them important for molecule planning . These compounds can selectively interact with nucleic acids, enzymes, and globular proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the presence of various substituent groups. These groups can affect the compound’s solubility, stability, and reactivity.Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Oxadiazole derivatives have shown promising results in the field of cancer research . They have been found to exhibit cytotoxicity towards malignant cells . For example, compounds like 3-[5-(5-bromo-1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-5-methoxy-1-methyl-1H-indole and 1-methyl-3-[5-(5-nitro-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole have shown potent anticancer activities against MCF-7 breast cancer cell line .
Antiviral Activity
1,3,4-Oxadiazole derivatives have also been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .
Antibacterial Activity
These compounds have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Antifungal Activity
In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives also exhibit antifungal activities .
Anti-inflammatory Activity
1,3,4-Oxadiazole derivatives have been reported to possess anti-inflammatory properties . This makes them useful in the treatment of conditions associated with inflammation.
Antidiabetic Activity
These compounds have been found to exhibit antidiabetic properties . This suggests their potential use in the management of diabetes.
Antihypertensive Activity
1,3,4-Oxadiazole derivatives have been reported to possess antihypertensive properties . This suggests their potential use in the management of high blood pressure.
Anticonvulsant Activity
These compounds have been found to exhibit anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKLGXNCDWAEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3072152.png)
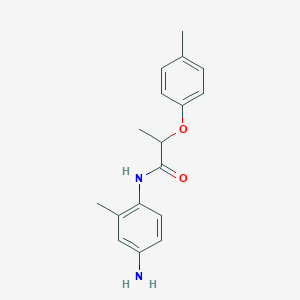

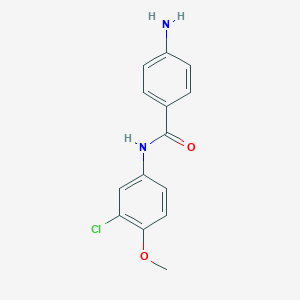
amine](/img/structure/B3072181.png)

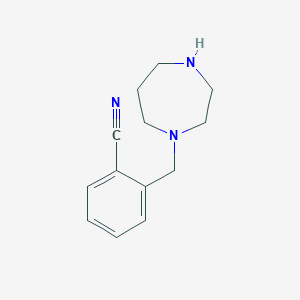
![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)
